2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with chloro, phenyl, and dibenzo[b,d]furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of dibenzo[b,d]furan derivatives, followed by their coupling with phenyl-substituted triazine precursors. The final step involves chlorination to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: Shares the dibenzo[b,d]furan core but lacks the triazine and phenyl substitutions.
Phenyltriazine Derivatives: Compounds with similar triazine structures but different substituents.
Chlorinated Aromatics: Compounds with chloro groups attached to aromatic rings, such as chlorobenzene.
Uniqueness
2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine is unique due to its combination of a triazine ring with dibenzo[b,d]furan and phenyl groups. This unique structure imparts specific electronic and steric properties, making it valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
2-chloro-4-(4-dibenzofuran-4-ylphenyl)-6-phenyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN3O/c28-27-30-25(18-7-2-1-3-8-18)29-26(31-27)19-15-13-17(14-16-19)20-10-6-11-22-21-9-4-5-12-23(21)32-24(20)22/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODQTZSWXYTAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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